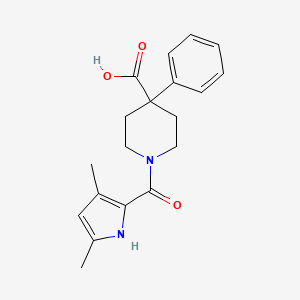
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as TAK-220, is a compound that has been developed as a selective antagonist of the chemokine receptor CXCR3. This receptor plays a crucial role in the recruitment of immune cells to sites of inflammation and is therefore a potential target for the treatment of inflammatory diseases.
Wirkmechanismus
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide acts as a selective antagonist of CXCR3, blocking the binding of its ligands CXCL9, CXCL10, and CXCL11. This prevents the recruitment of immune cells to sites of inflammation, reducing the inflammatory response.
Biochemical and Physiological Effects
In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide inhibits the migration of activated T cells and monocytes in response to CXCL10. In vivo studies have demonstrated its efficacy in reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is its selectivity for CXCR3, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the disease model used.
Zukünftige Richtungen
Future research on N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide could focus on its potential applications in other inflammatory diseases, as well as its use in combination with other therapies. Studies could also investigate the effects of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide on the tumor microenvironment and its potential as an immunotherapy for cancer. Finally, further optimization of the synthesis method could improve the yield and scalability of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide production.
Synthesemethoden
The synthesis of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 1,2,3,4-tetrahydronaphthalene-2-sulfonyl isocyanate to yield N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been extensively studied for its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its anti-tumor activity, as CXCR3 is expressed on tumor-infiltrating lymphocytes and plays a role in the immune response to cancer.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-13-6-8-16(15(18)10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h5-10,19H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRLLMDZAFBAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)

![4-[[Methyl-(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7682405.png)
![N-(2H-triazol-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7682415.png)
![5-[[2-(1,2-Oxazol-3-yl)acetyl]amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B7682416.png)
![3-(2-Methyl-1,3-dioxolan-2-yl)-1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B7682420.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)

![1-[2-(4-Fluorophenyl)sulfanylethyl]pyrrolidine-2,5-dione](/img/structure/B7682460.png)
![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B7682485.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)